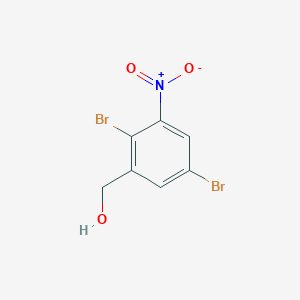

(2,5-Dibromo-3-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br2NO3 |

|---|---|

Molecular Weight |

310.93 g/mol |

IUPAC Name |

(2,5-dibromo-3-nitrophenyl)methanol |

InChI |

InChI=1S/C7H5Br2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 |

InChI Key |

HUOGHOMKBJOWAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,5 Dibromo 3 Nitrophenyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (2,5-Dibromo-3-nitrophenyl)methanol is a key site for a variety of chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution under Mitsunobu conditions.

Oxidation Reactions (e.g., Swern, Moffatt, Jones)

The oxidation of the hydroxymethyl group in this compound can yield the corresponding aldehyde, 2,5-dibromo-3-nitrobenzaldehyde, or be further oxidized to the carboxylic acid, 2,5-dibromo-3-nitrobenzoic acid, depending on the chosen reagent and reaction conditions.

Swern and Moffatt Oxidations: These are mild oxidation methods that typically convert primary alcohols to aldehydes with high selectivity, avoiding over-oxidation to the carboxylic acid. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. The Moffatt oxidation employs a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), to activate the DMSO. For this compound, these methods would be expected to produce 2,5-dibromo-3-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and bromo substituents on the aromatic ring is not expected to significantly interfere with these hydroxyl-centered reactions.

Jones Oxidation: In contrast, the Jones oxidation, which uses chromic acid (H₂CrO₄) prepared from chromium trioxide in aqueous sulfuric acid and acetone, is a much stronger oxidizing agent. Treatment of this compound with Jones reagent would likely lead to the formation of 2,5-dibromo-3-nitrobenzoic acid, as primary benzylic alcohols are readily oxidized to carboxylic acids under these conditions.

| Oxidation Reaction | Reagents | Expected Product |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | 2,5-Dibromo-3-nitrobenzaldehyde |

| Moffatt Oxidation | DMSO, Dicyclohexylcarbodiimide (DCC) | 2,5-Dibromo-3-nitrobenzaldehyde |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 2,5-Dibromo-3-nitrobenzoic acid |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to form a variety of derivatives.

Etherification: The formation of ethers, such as (2,5-dibromo-3-nitrophenyl)methyl methyl ether, can be achieved under Williamson ether synthesis conditions. This typically involves deprotonation of the alcohol with a base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide).

Esterification: Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is one possibility. More commonly, for a benzyl (B1604629) alcohol like this, reaction with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a more efficient route to the corresponding ester, such as (2,5-dibromo-3-nitrophenyl)methyl acetate.

| Reaction | Typical Reagents | Product Type |

| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Pyridine | Ester |

Mitsunobu Reaction Protocols

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry (though not relevant for this achiral alcohol). wikipedia.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the presence of a suitable nucleophile, such as a carboxylic acid, the hydroxyl group of this compound can be converted to the corresponding ester. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion. wikipedia.org

| Mitsunobu Reaction Component | Example |

| Alcohol | This compound |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) |

| Nucleophile | Benzoic Acid |

Hydrogenolysis of Benzyl Ether Derivatives

Benzyl ethers are commonly used as protecting groups in organic synthesis due to their relative stability and the fact that they can be cleaved under specific conditions. A benzyl ether derivative of this compound, for instance, (2,5-dibromo-3-nitrophenyl)methoxymethylbenzene, could be prepared via etherification. The cleavage of such a benzyl ether to regenerate the parent alcohol is typically achieved through catalytic hydrogenolysis. This reaction involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. However, a significant consideration for the hydrogenolysis of derivatives of this compound is the presence of the nitro group and the two bromine atoms. The nitro group is readily reduced to an amino group under many hydrogenolysis conditions. Similarly, aryl bromides can also undergo dehalogenation. Therefore, achieving selective cleavage of the benzyl ether without affecting the nitro and bromo substituents would require careful selection of the catalyst and reaction conditions, potentially using a poisoned catalyst or specific transfer hydrogenation methods.

Transformations on the Aromatic Ring System

The reactivity of the aromatic ring in this compound towards electrophilic substitution is significantly influenced by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The three substituents on the benzene (B151609) ring—two bromine atoms, a nitro group, and a hydroxymethyl group—exert competing electronic effects that determine the position of any further electrophilic attack.

-CH₂OH (Hydroxymethyl group): This is a weakly activating group and is ortho, para-directing.

-Br (Bromo group): Halogens are deactivating yet ortho, para-directing due to a combination of electron-withdrawing inductive effects and electron-donating resonance effects. libretexts.org

-NO₂ (Nitro group): This is a strongly deactivating group and is meta-directing. libretexts.orglibretexts.org

Considering the positions of the existing substituents in this compound (1-hydroxymethyl-2,5-dibromo-3-nitrobenzene), we can analyze the directing effects for an incoming electrophile (E⁺):

Position 4: para to the hydroxymethyl group, ortho to one bromine, and meta to the other bromine and the nitro group. This position is activated by the hydroxymethyl group and one bromine, and deactivated by the other bromine and the nitro group.

Position 6: ortho to the hydroxymethyl group and one bromine, and meta to the other bromine and the nitro group. This position is also activated by the hydroxymethyl group and one bromine, and deactivated by the other bromine and the nitro group.

The powerful deactivating and meta-directing effect of the nitro group at position 3 strongly disfavors substitution at positions 2, 4, and 6, which are ortho or para to it. Conversely, the activating ortho, para-directing hydroxymethyl group at position 1 and the ortho, para-directing bromo groups at positions 2 and 5 will direct incoming electrophiles to the remaining open positions (4 and 6).

Nucleophilic Aromatic Substitution with Nitro Group Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing potent electron-withdrawing groups. chemistrysteps.comlibretexts.org The nitro group (NO₂) is one of the strongest activating groups for this reaction. Its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is crucial for the reaction to proceed. libretexts.orgnih.gov For activation to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, a bromine atom). chemistrysteps.comlibretexts.org

In the structure of this compound, the nitro group is at the 3-position. This places it ortho to the bromine atom at the 2-position and meta to the bromine atom at the 5-position. Consequently, the bromine at C-2 is significantly activated towards nucleophilic attack, while the bromine at C-5 is not. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comnih.gov First, a nucleophile adds to the carbon bearing the C-2 bromine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, providing substantial stabilization. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com A variety of strong nucleophiles, such as hydroxides, alkoxides, and amines, can be employed in this type of transformation. chemistrysteps.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically by reaction with an organolithium compound. This process is generally rapid for aryl bromides. princeton.edu The reaction is reversible, with the equilibrium favoring the formation of the more stable organolithium species. princeton.edu

For this compound, the presence of two bromine atoms raises the question of regioselectivity. The directing effects of the substituents on the ring play a critical role. The nitro group is strongly electron-withdrawing, and the hydroxymethyl group also influences the electronic environment. Studies on substituted 1,2-dibromoarenes have shown that regioselective halogen-metal exchange can be achieved. nih.gov In the case of this compound, the bromine at the 2-position is ortho to the directing nitro group, while the bromine at the 5-position is para. The specific outcome of a halogen-metal exchange would depend on the reaction conditions and the organometallic reagent used, but it provides a potential route to selectively functionalize one of the C-Br positions by creating a nucleophilic carbon center. nih.gov

Cross-Coupling Chemistry Utilizing Aryl Bromides

The two aryl bromide moieties on this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. Research on the closely related compound, 2,5-dibromo-3-methylthiophene, demonstrates that selective Suzuki coupling is feasible. researchgate.net In these studies, a variety of arylboronic acids were successfully coupled, showing preference for one of the bromine positions. researchgate.net

Given the electronic and steric environment of this compound, it is expected to undergo Suzuki-Miyaura coupling. The different electronic environments of the two bromine atoms could allow for selective or sequential couplings by carefully choosing the catalyst, ligands, and reaction conditions. The reaction is known to tolerate a wide range of functional groups, including nitro groups.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling principles.

Stille Coupling Applications

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This method is renowned for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable to air and moisture. nih.gov Stille couplings have been successfully performed on substrates containing both aryl bromides and nitro groups. nih.gov

This makes this compound a suitable candidate for Stille coupling to introduce various groups, such as vinyl, aryl, or alkynyl fragments. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of specific ligands, such as bulky, electron-rich phosphines, can enhance reaction rates and expand the substrate scope. nih.gov

Table 2: Representative Stille Coupling Reaction

| Reactant A | Reactant B | Catalyst | Ligand | Solvent | Product |

|---|

This table represents a hypothetical reaction based on established Stille coupling principles.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling is a palladium- or nickel-catalyzed reaction that couples an organosilane with an organic halide. organic-chemistry.orgnih.gov A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org The reaction is known to be compatible with various functional groups, including nitro groups and halides. organic-chemistry.org

Therefore, this compound can be utilized in Hiyama couplings to form carbon-carbon bonds. This reaction serves as a valuable alternative to other cross-coupling methods, particularly given the low toxicity and stability of organosilane reagents. organic-chemistry.org The reaction can be applied to couple aryl, alkenyl, or alkyl groups. nih.gov

Table 3: Representative Hiyama Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Activator | Solvent | Product |

|---|

This table represents a hypothetical reaction based on established Hiyama coupling principles.

Kumada Cross-Coupling Reactions

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and an organic halide as the electrophile, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction is effective for coupling aryl bromides. wikipedia.orgresearchgate.net

While this compound possesses the necessary aryl bromide groups, the application of Kumada coupling must consider the high reactivity of Grignard reagents. These reagents are strong bases and nucleophiles, which could potentially react with the nitro and hydroxymethyl groups on the substrate. However, under carefully controlled conditions, such as low temperatures and with appropriate catalysts, the desired cross-coupling may be achieved. nih.gov Diphosphine ligands are often used to enhance the yield and selectivity of Kumada couplings.

Table 4: Representative Kumada Cross-Coupling Reaction

| Reactant A | Reactant B | Catalyst | Solvent | Product |

|---|

This table represents a hypothetical reaction based on established Kumada coupling principles.

Reduction and Derivatization of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to various other functionalities, most notably the amino group. The presence of the nitro group in this compound makes it a candidate for such reductions, which can be achieved through several established methods. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other susceptible groups.

A variety of techniques are available for the reduction of aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com These methods can be broadly categorized into catalytic hydrogenation and chemical reductions using metals or metal hydrides. masterorganicchemistry.com

Catalytic Hydrogenation: This is a widely used industrial method for the production of anilines from nitroarenes. unimi.it Typical catalysts include palladium, platinum, or nickel supported on carbon (e.g., Pd/C, Pt/C, Raney Ni). masterorganicchemistry.com The reaction is generally carried out under a hydrogen atmosphere. A significant advantage of this method is its clean nature, as the only byproduct is water. For a substrate like this compound, a key challenge would be to prevent hydrodehalogenation (loss of bromine atoms), which can sometimes occur with these catalysts.

Metal-Based Reductions: Historically significant, the Béchamp reduction uses iron metal in an acidic medium (like hydrochloric acid) to reduce nitroarenes. unimi.it Other common metals for this purpose include tin (Sn) and zinc (Zn) in acidic conditions. masterorganicchemistry.com These methods are robust but often require stoichiometric amounts of metal and can generate significant waste. An alternative, milder condition involves using zinc dust in the presence of ammonium chloride, which can sometimes offer better selectivity. mdpi.com

Hydride Reductions: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce nitro groups on its own. jsynthchem.com However, its reactivity can be enhanced by the addition of transition metal catalysts. For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to effectively reduce nitroaromatics to amines at room temperature. jsynthchem.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but is generally not used for the synthesis of anilines from nitroaromatics as it can lead to the formation of azo compounds. masterorganicchemistry.com

The reduction of the nitro group can also be stopped at an intermediate stage to yield other valuable derivatives. For example, catalytic reduction using specific catalysts and controlled conditions, such as with hydrazine (B178648) and Raney nickel at low temperatures, can produce aryl hydroxylamines. mdpi.com

Below is a table summarizing common reduction methods applicable to aromatic nitro compounds.

| Reagent/System | Product | General Conditions | Reference |

| H₂, Pd/C | Amine | Hydrogen atmosphere, various solvents | masterorganicchemistry.com |

| Fe, HCl | Amine | Acidic aqueous medium | unimi.it |

| Sn, HCl | Amine | Acidic aqueous medium | masterorganicchemistry.com |

| Zn, NH₄Cl | Amine | Aqueous or alcoholic solvent | mdpi.com |

| NaBH₄, Ni(PPh₃)₄ | Amine | Room temperature, ethanol | jsynthchem.com |

| Hydrazine, Raney Ni | Hydroxylamine | 0-10 °C | mdpi.com |

Rearrangement Reactions Involving Aryl(pyridinyl)methanol Derivatives

Aryl(pyridinyl)methanols are an important class of compounds, and their synthesis and subsequent reactions are of significant interest. Derivatives of this compound can be envisioned to participate in such reactions, particularly rearrangement reactions that lead to structurally complex products.

A notable example is the tandem arylation/ masterorganicchemistry.comrsc.org-Wittig rearrangement of pyridylmethyl ethers, which can be catalyzed by nickel complexes. A study has detailed the chemoselective synthesis of aryl(pyridyl)methanol derivatives using a Ni-NIXANTPHOS catalyst system. rsc.org This methodology allows for the coupling of aryl halides with pyridylmethyl ethers. Depending on the reaction conditions, the reaction can either stop at the α-arylation stage to produce a diaryl(pyridyl)methane derivative or proceed through a subsequent masterorganicchemistry.comrsc.org-Wittig rearrangement to yield a diarylmethanol. rsc.org

The proposed pathway for a derivative of this compound would involve its conversion to a pyridylmethyl ether, for example, by etherification of the hydroxymethyl group with a chloromethylpyridine. This ether could then be subjected to a nickel-catalyzed reaction with another aryl halide. The reaction's outcome would be highly dependent on the specific conditions employed.

The masterorganicchemistry.comrsc.org-Wittig rearrangement itself is a transformation of an ether into an alcohol. In the context of the nickel-catalyzed reaction, it is proposed to occur after the initial arylation step. The mechanism involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-migration of one of the aryl groups to this carbanion, ultimately yielding the rearranged alcohol upon workup. The migratory aptitude of the aryl groups can influence the product distribution if the two aryl groups are different.

The table below outlines the potential reaction sequence starting from this compound.

| Step | Reaction | Reactants | Potential Product | Reference |

| 1 | Etherification | This compound, Chloromethylpyridine, Base | (2,5-Dibromo-3-nitrophenyl)methyl pyridylmethyl ether | - |

| 2a | Ni-catalyzed α-arylation | Step 1 product, Aryl halide, Ni-NIXANTPHOS | Aryl(2,5-dibromo-3-nitrophenyl)methyl(pyridyl)methane | rsc.org |

| 2b | Tandem Arylation/ masterorganicchemistry.comrsc.org-Wittig Rearrangement | Step 1 product, Aryl halide, Ni-NIXANTPHOS | Aryl(2,5-dibromo-3-nitrophenyl)(pyridyl)methanol | rsc.org |

This sequence highlights a pathway to complex alcohol structures from the relatively simple this compound, showcasing the utility of modern catalytic methods in organic synthesis. rsc.org

Studies on Reaction Kinetics and Thermodynamics

Currently, there is a lack of specific studies in the published literature focusing on the reaction kinetics and thermodynamics of this compound. However, general principles can be applied to predict its behavior.

The kinetics of reactions involving this molecule, such as the nitro group reduction or nucleophilic aromatic substitution, would be significantly influenced by the electronic effects of the substituents. The nitro group is a very strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. The two bromine atoms also contribute to this deactivation via their inductive effect, although their lone pairs provide a weak activating resonance effect.

For nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro group would activate the ring towards attack, particularly at the ortho and para positions relative to the nitro group. However, in this compound, the positions ortho and para to the nitro group are occupied by bromine atoms. This suggests that nucleophilic substitution of one of the bromine atoms could be a feasible reaction, with the rate being enhanced by the nitro group. Studies on related systems, such as bromo-nitro-thiophenes, have investigated the kinetics of such nucleophilic substitution reactions, revealing the complex interplay of substituent effects on reactivity. rsc.org

The thermodynamics of the reduction of the nitro group are generally favorable, leading to the formation of the more stable amine. The exact enthalpy and entropy changes would depend on the specific reducing agent and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo 3 Nitrophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For (2,5-Dibromo-3-nitrophenyl)methanol, ¹H and ¹³C NMR spectroscopy would provide precise information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and nitro substituents. Due to the substitution pattern, the two remaining aromatic protons would appear as distinct signals, likely doublets due to coupling with each other. The electron-withdrawing nitro group would deshield the adjacent protons, shifting their signals downfield. The hydroxymethyl group introduces a methylene signal (CH₂) and a hydroxyl signal (OH). The methylene protons would likely appear as a singlet, though coupling to the hydroxyl proton might be observed under certain conditions (e.g., in DMSO-d₆). The chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine and nitro groups are expected to have their resonances shifted. The carbon of the hydroxymethyl group would appear in the aliphatic region. The chemical shifts of the aromatic carbons provide insight into the electron distribution within the benzene (B151609) ring. For instance, carbons bearing a bromine atom typically show a resonance in a specific range, while the carbon attached to the nitro group would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may not represent true experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| -CH₂OH (Methylene) | ~4.7 | ~60-65 |

| -CH₂O H** (Hydroxyl) | Variable | - |

| C-Br | - | ~110 - 125 |

| C-NO₂ | - | ~145 - 155 |

| C-CH₂OH | - | ~140 - 150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C-H, C=C, C-N, N-O, and C-Br bonds. The hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are anticipated to be prominent in the spectrum, typically appearing around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. spectroscopyonline.com The C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitro group, being a symmetric vibrator, often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum. A study on nitrophenol isomers using Raman spectroscopy identified characteristic peaks for the nitro group's asymmetric and symmetric stretching vibrations. spectroscopyonline.com For instance, the symmetric stretching vibration of the nitro group in nitrophenols has been observed around 1333-1343 cm⁻¹. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound (Note: These are typical frequency ranges and may vary.)

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Moderate |

| C=C (Aromatic) | Stretching | 1400-1600 | Strong |

| NO₂ | Asymmetric Stretching | 1530-1560 | Moderate |

| NO₂ | Symmetric Stretching | 1345-1385 | Strong |

| C-O | Stretching | 1000-1260 | Moderate |

| C-Br | Stretching | 500-700 | Moderate-Strong |

X-ray Diffraction Studies for Solid-State Structural Parameters

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding in the solid state.

While no specific X-ray crystallographic data for this compound has been reported, a study on the related compound (2-Methyl-3-nitrophenyl)methanol revealed that intermolecular O-H···O hydrogen bonds link the molecules into chains, which helps to stabilize the crystal structure. nih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding patterns involving the hydroxyl group and possibly the nitro group. The heavy bromine atoms would significantly influence the crystal packing.

Table 3: Illustrative Solid-State Structural Parameters from a Related Compound, (2-Methyl-3-nitrophenyl)methanol nih.gov (Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Hydrogen Bond (D-H···A) | O-H···O |

| Hydrogen Bond Distance (D···A) | 2.706 - 2.725 Å |

| Hydrogen Bond Angle (D-H···A) | 153° |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₇H₅Br₂NO₃. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical or water. For nitroaromatic compounds, fragmentation often involves the loss of NO₂ or NO. The mass spectrum of 3-nitrobenzyl alcohol, for example, shows fragmentation corresponding to the loss of these groups. nist.govnist.gov

Chiroptical Properties (if applicable for specific derivatives)

This compound itself is not chiral. However, if derivatives are synthesized that introduce a chiral center, for instance, by esterification of the hydroxyl group with a chiral acid, then chiroptical techniques such as circular dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules and study their conformational preferences in solution. The electronic transitions of the substituted aromatic chromophore would give rise to CD signals, the signs and magnitudes of which would be dependent on the stereochemistry of the molecule.

Conformational Analysis via Spectroscopic Methods

The conformation of this compound, particularly the orientation of the hydroxymethyl and nitro groups relative to the benzene ring, can be investigated using a combination of spectroscopic methods and computational modeling. In the solid state, X-ray diffraction provides a clear picture of the preferred conformation. nih.gov In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help to elucidate the preferred conformation. For example, NOE enhancements between the methylene protons and one of the aromatic protons would indicate a specific spatial arrangement. Additionally, coupling constants between protons can sometimes provide conformational information. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict the most stable geometries, which can then be compared with experimental spectroscopic data. mkuniversity.ac.in

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3 Nitrophenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of medium-sized organic molecules like (2,5-Dibromo-3-nitrophenyl)methanol. researchgate.net DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), can provide a detailed understanding of the molecule's geometric, electronic, and spectroscopic features. researchgate.netmdpi.com These calculations are instrumental in optimizing the molecular structure to its lowest energy state and simulating various molecular properties. researchgate.netchemrxiv.org

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For substituted nitrophenyl compounds, the HOMO is often delocalized over the phenyl ring, while the LUMO can be localized on the nitro group, indicating that this group is a primary site for nucleophilic attack. The distribution and energies of these orbitals govern the molecule's charge transfer properties and its interactions with other chemical species. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Specific energy values for this compound require dedicated computational studies that are not publicly available.

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. mdpi.com DFT methods can be used to simulate vibrational spectra (FT-IR and FT-Raman), providing insights into the characteristic vibrational modes of the molecule. For instance, the stretching modes of the nitro group (NO₂) are expected in specific regions of the infrared spectrum. researchgate.net

Similarly, theoretical electronic absorption spectra (UV-Vis) can be calculated to understand the electronic transitions within the molecule. These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions and electronic transitions.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value (cm⁻¹) |

| FT-IR | Nitro Group Asymmetric Stretch | ~1570-1485 |

| FT-IR | Nitro Group Symmetric Stretch | ~1370-1320 |

Note: The values presented are typical ranges for nitro compounds and may vary for the specific molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In a molecule like this compound, the negative potential is expected to be localized around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the positive potential is likely to be found around the hydrogen atoms. researchgate.net

Conformational Analysis and Energy Landscapes

This compound can exist in various spatial orientations, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net Computational methods can map the potential energy surface of the molecule, revealing the global minimum energy conformer and other local minima. researchgate.net This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or reaction pathways.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.comchemrxiv.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This allows for the determination of activation energies and the identification of the rate-determining step of a reaction. mdpi.com For instance, DFT calculations can be employed to study cycloaddition reactions or the interaction of the molecule with a biological target, providing a detailed, step-by-step understanding of the chemical process. mdpi.com

Comparison of Theoretical and Experimental Structural Parameters

A critical aspect of computational studies is the validation of the theoretical model against experimental data. mdpi.com The optimized molecular geometry obtained from DFT calculations, including bond lengths and bond angles, can be compared with data from X-ray crystallography. nih.gov A close agreement between the theoretical and experimental parameters lends confidence to the computational method used. Any significant discrepancies can point to specific intermolecular interactions in the crystalline state that are not accounted for in the gas-phase theoretical calculations.

Table 3: Comparison of Selected Theoretical and Experimental Bond Lengths (Å)

| Bond | Theoretical (DFT) | Experimental (X-ray) |

| C-Br | Data not available | Data not available |

| C-N | Data not available | Data not available |

| N-O | Data not available | Data not available |

| C-O (hydroxyl) | Data not available | Data not available |

Specific theoretical and experimental structural data for this compound are not currently available in the public domain.

Applications in Advanced Organic Synthesis and Material Science

(2,5-Dibromo-3-nitrophenyl)methanol as a Versatile Organic Building Block

This compound is a highly functionalized aromatic compound that offers multiple avenues for chemical modification, making it a versatile building block in organic synthesis. Its core structure features a benzene (B151609) ring substituted with three distinct functional groups, each presenting unique opportunities for reaction.

The Benzylic Alcohol (-CH₂OH): This group can be readily oxidized to form the corresponding benzaldehyde (B42025) or benzoic acid, introducing new electrophilic sites. Alternatively, it can serve as a nucleophilic handle for etherification or esterification, or be converted into a leaving group (e.g., a halide) to facilitate nucleophilic substitution reactions. For instance, related nitrophenyl methanols are often used as precursors to aldehydes needed for the synthesis of complex heterocyclic structures like ergoline (B1233604) derivatives. nih.govgoogle.com

The Nitro Group (-NO₂): The electron-withdrawing nitro group strongly influences the reactivity of the aromatic ring. Its most significant transformation is its reduction to an amino group (-NH₂). This conversion, often achieved with reagents like iron powder or sodium borohydride (B1222165), transforms the electronic properties of the ring and provides a nucleophilic amine for a vast array of subsequent reactions, including amidation, alkylation, and diazotization. google.comgoogle.com The resulting (2-amino-3,5-dibromophenyl)methanol (B195446) is itself a valuable intermediate. nih.gov

The Bromo Groups (-Br): The two bromine atoms are key to the molecule's utility in modern cross-coupling chemistry. They are excellent leaving groups for transition-metal-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. nih.gov The presence of two bromine atoms, potentially with differential reactivity due to their electronic environment, allows for sequential couplings to build intricate molecular architectures.

The combination of these functional groups allows chemists to perform a sequence of orthogonal reactions, modifying one part of the molecule while leaving the others intact, thereby constructing complex target molecules in a controlled, stepwise manner. researchgate.net

Design and Synthesis of Molecular Scaffolds Based on the this compound Core

A molecular scaffold is the core structure of a compound to which various functional groups can be appended. The design of such scaffolds is central to drug discovery and materials science. The this compound core is an excellent starting point for creating diverse and complex scaffolds. mdpi.com

Reaction-oriented design involves planning a synthesis around a set of reliable and high-yielding chemical reactions. The functional groups on this compound are well-suited for this approach. A synthetic plan might involve a sequence such as:

Reduction of the Nitro Group: Converting the nitro group to an amine to introduce a key nucleophilic center.

Amine Functionalization: Acylating or sulfonating the newly formed amine to build out a side chain.

Cross-Coupling: Utilizing one or both bromine atoms to introduce new aromatic or aliphatic groups via Suzuki or other palladium-catalyzed reactions. nih.gov

Modification of the Hydroxymethyl Group: Oxidizing the alcohol to an aldehyde for subsequent reactions like reductive amination or Wittig reactions.

This strategy allows for the systematic construction of a central scaffold which can then be further elaborated. For example, similar multi-functionalized phenyl derivatives are used to synthesize complex natural product analogues by strategically employing bromination, reduction, and coupling reactions. researchgate.net

Retrosynthesis is a strategy used to plan the synthesis of complex organic molecules. It involves deconstructing a target molecule into simpler precursors. When a complex molecular architecture contains a 2,5-disubstituted-3-aminophenyl or related moiety, this compound can be identified as a potential starting material through the following retrosynthetic disconnections:

C-C Bond Disconnection: An aryl-aryl or aryl-alkyl bond on the scaffold can be disconnected via a known cross-coupling reaction, leading back to a bromo-substituted precursor.

Amide/Sulfonamide Disconnection: An amide bond can be disconnected to reveal an amine and a carboxylic acid (or acyl chloride). This amine can be traced back to a nitro group via a reduction transform.

Ether/Ester Disconnection: An ether or ester linked at the benzylic position can be disconnected to the parent hydroxymethyl group.

By applying these rules, chemists can recognize the this compound core within a complex target and devise a convergent and efficient synthetic route starting from this versatile building block. nih.govresearchgate.net

Strategies for Late-Stage Diversification of Complex Molecular Architectures

Late-stage diversification is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis to create a library of analogues. nih.gov This approach allows for rapid exploration of the structure-activity relationship (SAR) without having to re-synthesize each analogue from scratch. nih.gov

The this compound core, when incorporated into a larger molecular architecture, provides ideal handles for late-stage diversification. researchgate.net After a complex scaffold is assembled, the still-intact functional groups can be selectively modified:

Sequential Cross-Coupling: The two bromine atoms may exhibit different reactivity, allowing one to be selectively coupled under specific conditions, followed by a different coupling reaction at the second position. This enables the introduction of two different diversity elements at a very late stage.

Nitro Group Reduction and Functionalization: The nitro group can be carried through multiple synthetic steps and then reduced to an amine just before the final diversification. This amine can then be reacted with a library of carboxylic acids or sulfonyl chlorides to generate a wide range of amides and sulfonamides. nih.gov

Hydroxymethyl Group Modification: The alcohol can be oxidized or converted to other functionalities in the final steps, adding another point of diversity.

These strategies provide an efficient pathway to generate novel derivatives for optimizing pharmacological properties or probing biological interactions. nih.gov

Construction of Chemically Diverse Compound Libraries

Building on the principles of late-stage diversification, this compound is an excellent starting point for the construction of chemically diverse compound libraries for high-throughput screening. researchgate.net By using a common scaffold derived from this building block, chemists can employ parallel or combinatorial synthesis techniques to generate hundreds or thousands of related compounds.

For example, a scaffold could be prepared where the nitro group has been reduced and acylated. This common intermediate, still possessing two bromine atoms, could be distributed into a 96-well plate. Then, different boronic acids (for Suzuki coupling) could be added to each well, leading to a library of compounds with diverse substituents at the bromine positions. This process can be automated to rapidly produce large libraries for biological evaluation. mdpi.com

Below is an interactive table illustrating how a common scaffold derived from this compound could be diversified.

| Scaffold Position | Reaction Type | Reagent A | Reagent B | Reagent C |

| C5-Br | Suzuki Coupling | Phenylboronic Acid | Thiophene-2-boronic Acid | Pyridine-3-boronic Acid |

| C2-Br | Sonogashira Coupling | Ethynylbenzene | Propargyl Alcohol | 1-Hexyne |

| **C3-NH₂ (from NO₂) ** | Amidation | Acetic Anhydride (B1165640) | Benzoyl Chloride | Methanesulfonyl Chloride |

| C1-CH₂OH | Oxidation | PCC | DMP | TEMPO |

Users can select a reaction and reagent combination to visualize a potential final structure.

Integration into Polymer Architectures and Functional Materials

While specific examples of the direct integration of this compound into polymers are not prominent in the reviewed literature, its chemical functionalities make it a highly plausible candidate for creating advanced functional materials.

The di-bromo functionality allows it to act as a monomer in step-growth polymerization via repeated cross-coupling reactions, potentially forming conjugated polymers with interesting optical or electronic properties. The hydroxymethyl group offers a site for polyester (B1180765) or polyurethane formation. Furthermore, the monomer could be incorporated as a pendant group onto a pre-existing polymer backbone through modification of its alcohol or after conversion of its nitro group. Such functionalized polymers could find applications as sensors, specialty resins, or materials with tunable refractive indices.

Rational Design of Hybrid Molecules for Chemical Functionality

The strategic arrangement of reactive sites on the this compound scaffold allows for a stepwise and controlled approach to the synthesis of hybrid molecules. This rational design process is crucial for developing compounds with specific, pre-determined functions for use in medicinal chemistry and material science. The interplay of the bromo, nitro, and methanol (B129727) functionalities provides a powerful toolkit for chemists to construct novel molecular entities.

The bromine atoms on the phenyl ring are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, thereby enabling the construction of extended conjugated systems or the linkage to other functional molecular units. For instance, coupling with arylboronic acids can lead to the formation of biaryl structures, which are common motifs in pharmacologically active compounds and organic electronic materials.

The nitro group serves multiple purposes in the rational design of hybrid molecules. It is a strong electron-withdrawing group, which influences the reactivity of the phenyl ring and can be a key element in the electronic properties of the final molecule. Furthermore, the nitro group can be readily reduced to an amino group. This transformation opens up a plethora of further derivatization possibilities, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems. This amino functionality can serve as a crucial linker to connect the aromatic core to biomolecules or polymer chains.

The primary alcohol (methanol) group provides another point for modification. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. Alternatively, it can be etherified or esterified to attach other molecular fragments or to modulate the solubility and other physicochemical properties of the resulting hybrid molecule.

The combination of these reactive sites allows for the orthogonal synthesis of complex molecules. For example, one could first perform a Suzuki coupling at one of the bromine positions, then reduce the nitro group and form an amide bond, and finally, modify the methanol group. This level of control is central to the rational design of molecules where different parts of the structure are responsible for different functions, such as a targeting moiety, a therapeutic payload, and a solubilizing group in a drug-delivery system.

The table below illustrates the potential for creating diverse hybrid molecules from this compound by showcasing hypothetical reaction pathways and the resulting functionalities.

| Starting Material | Reagent/Reaction | Functional Group Transformation | Potential Application of Resulting Hybrid Molecule |

| This compound | Arylboronic acid, Pd catalyst (Suzuki Coupling) | C-C bond formation at a bromine site | Synthesis of precursors for conjugated polymers or liquid crystals. |

| This compound | Reducing agent (e.g., SnCl2, H2/Pd) | Nitro group to Amino group | Creation of a key intermediate for the synthesis of bioactive heterocycles or for linking to biomolecules. |

| This compound | Oxidizing agent (e.g., PCC, DMP) | Methanol to Aldehyde | Formation of a reactive handle for imine condensation or Wittig reactions, enabling the attachment of further molecular complexity. |

| This compound | Acyl chloride, base | Esterification of the methanol group | Modification of solubility and introduction of another functional handle. |

The ability to selectively and sequentially modify the different functional groups of this compound makes it a valuable scaffold for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The rational design principles applied to this versatile building block are paving the way for the creation of next-generation functional molecules with precisely engineered properties.

Future Research Directions and Emerging Trends in 2,5 Dibromo 3 Nitrophenyl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of (2,5-Dibromo-3-nitrophenyl)methanol is foundational to its further study and application. While specific literature on its synthesis is not extensively detailed, analogous transformations on similar substrates suggest plausible routes. The development of novel and sustainable synthetic methodologies is a critical area of future research.

Current synthetic approaches to polysubstituted benzene (B151609) derivatives often rely on multi-step sequences involving nitration, bromination, and functional group interconversion. For instance, the synthesis of similarly substituted compounds like (2-methyl-3-nitrophenyl)methanol has been reported, providing a basis for potential synthetic strategies. nih.gov Future research will likely focus on improving the efficiency, safety, and environmental impact of these syntheses. This includes the exploration of:

Greener Brominating Agents: Moving away from hazardous reagents like elemental bromine towards safer alternatives such as N-bromosuccinimide (NBS) or enzymatic bromination could significantly enhance the sustainability of the synthesis.

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous systems for nitration can minimize the use of corrosive and difficult-to-handle nitrating mixtures like nitric and sulfuric acids.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and yield, particularly for exothermic reactions like nitration. This technology could be instrumental in the scalable and safe production of this compound.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantage | Key Considerations |

| Enzymatic Bromination | High selectivity, mild conditions | Enzyme stability and cost |

| Catalytic Nitration | Reduced acid waste, catalyst reusability | Catalyst deactivation, regioselectivity |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| One-Pot Synthesis | Reduced waste, higher throughput | Compatibility of reagents and conditions |

Exploration of Undiscovered Reactivity Profiles

The unique arrangement of functional groups in this compound suggests a rich and varied reactivity profile that remains largely unexplored. The interplay between the electron-withdrawing nitro group and the versatile bromine and hydroxymethyl groups opens up avenues for numerous chemical transformations.

The bromine atoms at positions 2 and 5 are prime sites for cross-coupling reactions . The study of Suzuki cross-coupling reactions on analogous compounds like 2,5-dibromo-3-hexylthiophene (B54134) has demonstrated the feasibility of selectively functionalizing such dibrominated systems. nih.govresearchgate.netnih.govresearchgate.net Future research on this compound could explore:

Selective Cross-Coupling: Investigating conditions for the selective mono- or di-arylation, -alkenylation, or -alkynylation at the C-Br bonds would provide access to a wide range of novel derivatives.

Buchwald-Hartwig Amination: The introduction of nitrogen-based functionalities through palladium-catalyzed amination would be a valuable tool for synthesizing potential pharmacologically active compounds.

Sonogashira Coupling: The formation of carbon-carbon bonds with terminal alkynes could lead to the synthesis of conjugated systems with interesting photophysical properties.

The nitro group at position 3 significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) . While direct displacement of the bromine atoms might be challenging, the nitro group itself could be a target for reduction to an amino group, which can then be further functionalized. Studies on the reactivity of nitrothiophenes with nucleophiles have shown that the position of the nitro group is critical in activating the ring for substitution. rsc.orgnih.gov

The hydroxymethyl group offers another handle for chemical modification. It can be:

Oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds.

Esterified or etherified to introduce various functional groups.

Converted to a leaving group to allow for nucleophilic substitution.

Advanced Computational Chemistry Approaches for Design and Prediction

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. For this compound, density functional theory (DFT) calculations can be employed to understand its electronic structure and predict its behavior in various reactions.

Future computational studies could focus on:

Molecular Geometry and Electronic Properties: Calculating the optimized geometry, bond lengths, bond angles, and Mulliken partial charges can provide insights into the molecule's stability and the reactivity of different sites. For example, DFT studies on 4,6-dichloro-5-nitrobenzofuroxan have been used to understand its reactivity with nucleophiles. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of various reactions, such as cross-coupling or nucleophilic substitution, to determine the most likely reaction pathways and transition states.

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra can aid in the characterization of newly synthesized derivatives.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. This has been applied to understand the reactivity of various thiophene (B33073) derivatives. researchgate.net

Table 2: Application of Computational Methods

| Computational Method | Information Gained | Relevance to this compound |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Understanding steric and electronic effects of substituents |

| Mulliken Population Analysis | Partial atomic charges | Predicting sites for nucleophilic/electrophilic attack |

| Transition State Searching | Activation energies, reaction pathways | Elucidating mechanisms of cross-coupling and SNAr reactions |

| FMO Analysis | HOMO-LUMO gap and distribution | Predicting reactivity and kinetic stability |

Integration into Next-Generation Synthetic Methodologies

The unique structural features of this compound make it an attractive building block for integration into modern synthetic strategies that aim for complexity and diversity.

Diversity-Oriented Synthesis (DOS): The multiple functional handles on the molecule allow for divergent synthetic pathways, enabling the rapid generation of a library of structurally diverse compounds from a common starting material. This is particularly valuable in drug discovery.

Late-Stage Functionalization: The bromine atoms can be viewed as "placeholders" for late-stage functionalization, allowing for the introduction of various groups at the final steps of a synthesis. This strategy is highly efficient for creating analogues of a lead compound.

Photoredox Catalysis: The nitroaromatic moiety might participate in photoredox cycles, opening up possibilities for novel light-mediated transformations that are often milder and more selective than traditional methods. The chemistry of o-nitrobenzyl (o-NB) groups in polymer science highlights the potential of nitroaromatics in light-induced reactions. umass.edu

Potential for Advanced Material Precursors and Functional Molecule Assembly

The polysubstituted nature of this compound makes it a promising precursor for the synthesis of advanced materials and complex functional molecules.

Conducting Polymers: Through polymerization via cross-coupling reactions, derivatives of this compound could form conjugated polymers with potentially interesting electronic and optical properties. The synthesis of polymers from substituted thiophenes serves as a relevant example. nih.gov

Metal-Organic Frameworks (MOFs): The hydroxymethyl group, or its oxidized carboxylic acid derivative, could act as a linker to coordinate with metal ions, forming porous MOFs with applications in gas storage, catalysis, and sensing.

Molecular Scaffolds for Medicinal Chemistry: The rigid benzene core with multiple points for functionalization makes it an ideal scaffold for the design of small molecules that can interact with biological targets. The synthesis of various biologically active thiophene derivatives through Suzuki coupling demonstrates the potential of halogenated heterocycles in medicinal chemistry. researchgate.netnih.gov For instance, (2-amino-3,5-dibromophenyl)methanol (B195446) is a known metabolite of Ambroxol and Bromhexine. nih.gov

Functional Dyes and Probes: The combination of the nitro group and the potential for extending conjugation through cross-coupling reactions could lead to the development of novel chromophores with applications as dyes, sensors, or molecular probes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2,5-Dibromo-3-nitrophenyl)methanol, and how can they be methodologically addressed?

- Challenges : Regioselective bromination and nitration due to competing electrophilic substitution pathways; stability of the nitro group under reaction conditions.

- Methodology :

- Use meta-directing groups (e.g., nitro) to guide bromination positions.

- Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., reduction of nitro groups).

- Purify via gradient elution HPLC, leveraging pH and methanol content adjustments to resolve isomers .

Q. What analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks using - and -NMR, noting coupling constants for bromine-induced splitting.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and isotopic patterns from bromine.

- HPLC : Use C18 columns with methanol/water gradients to assess purity; reference retention modeling for nitroaromatics .

Q. How does the electronic environment of the nitro group influence the compound’s stability in acidic/basic conditions?

- Analysis :

- The nitro group’s strong electron-withdrawing nature increases acidity of the benzylic alcohol.

- Experimental Design : Conduct stability studies at varying pH (1–14) and monitor degradation via UV-Vis or HPLC. Adjust methanol content in mobile phases to improve separation of degradation products .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., SNAr) using software like Gaussian or ORCA, focusing on activation energies for bromine displacement.

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via -NMR if fluorine substituents are introduced) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Approach :

- Iterative Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem’s spectral libraries for structurally similar brominated aromatics .

- Controlled Replication : Repeat syntheses under identical conditions to isolate batch-specific artifacts (e.g., solvent residues, oxidation byproducts) .

Q. How can the compound’s potential biological activity be systematically evaluated while ensuring reproducibility?

- Framework :

- In-Vitro Assays : Screen for antimicrobial activity using standardized protocols (e.g., MIC assays against E. coli and S. aureus).

- Data Transparency : Adhere to open-data practices (e.g., depositing raw spectra and bioassay results in repositories like Zenodo) to enable independent validation .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.